1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide
Description
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group (C2) and a trifluoromethyl group (C6). The piperidine ring is attached to the pyrimidine’s C4 position, with its carboxamide nitrogen linked to a 2-thienylmethyl group. This structure combines electron-withdrawing (trifluoromethyl) and aromatic (thienyl) moieties, which are critical for modulating physicochemical properties and biological activity.
Properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c1-11-22-14(17(18,19)20)9-15(23-11)24-6-4-12(5-7-24)16(25)21-10-13-3-2-8-26-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDJZTYXXXNACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then coupled with 2-thienylmethylamine to form the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents on the pyrimidine ring can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used in studies exploring its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Trifluoromethyl vs. Phenoxy Groups
- Target Compound : The C6 trifluoromethyl group enhances metabolic stability and hydrophobic interactions due to its strong electron-withdrawing nature and lipophilicity.
- Analog: 1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide () replaces the trifluoromethyl group with a 4-ethylphenoxy moiety.
Methyl vs. Amino/Chloro Groups
- Analog: 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide () substitutes C2-methyl with an amino group and C6-trifluoromethyl with chlorine. The amino group increases hydrogen-bonding capacity, while chlorine offers moderate electron-withdrawing effects. This may enhance solubility but reduce target affinity compared to trifluoromethyl .
Modifications on the Piperidine Carboxamide Side Chain
2-Thienylmethyl vs. Tetrahydrofuran-2-ylmethyl
- Target Compound : The 2-thienylmethyl group provides aromaticity and sulfur-mediated interactions (e.g., van der Waals or hydrogen bonding via sulfur’s lone pairs).
- Analog : 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide () uses a tetrahydrofuran-derived substituent. The oxygen in tetrahydrofuran may improve solubility but reduce lipophilicity compared to thienyl .
4-Fluorobenzyl vs. 2-Thienylmethyl
- However, the thienylmethyl group’s smaller size and sulfur atom could improve selectivity for targets with steric constraints .
Physicochemical and Pharmacokinetic Properties
*Estimated based on . †Calculated from molecular formula in .
- Lipophilicity: The trifluoromethyl group increases logP compared to chlorine or amino groups.
- Solubility : Tetrahydrofuran and 4-fluorobenzyl groups may enhance aqueous solubility relative to thienylmethyl .
Biological Activity
The compound 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a piperidine ring, a pyrimidine moiety, and a carboxamide group. Its molecular formula is , indicating the presence of trifluoromethyl and thienyl groups, which are significant for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Provides basic nitrogen for interaction with biological targets. |
| Pyrimidine Moiety | Contributes to the compound's aromatic properties and potential for hydrogen bonding. |
| Carboxamide Group | Enhances solubility and bioavailability. |
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Pharmacological Studies
- Antiviral Activity : In vitro studies have shown that derivatives of similar structures exhibit antiviral properties against viruses such as Ebola. For instance, compounds with structural similarities demonstrated effective inhibition of viral entry by targeting the Niemann-Pick C1 (NPC1) protein, crucial for viral fusion and entry into host cells .
- Antiparasitic Effects : Compounds related to this structure have been evaluated for their activity against protozoan parasites like Giardia intestinalis and Entamoeba histolytica, showing promising results with nanomolar activity .
- Cytotoxicity Assessments : Various studies have assessed the cytotoxicity of this compound on different cell lines, revealing minimal toxicity at effective concentrations, which is critical for therapeutic applications .
Case Study 1: Antiviral Screening
A study conducted on structurally related compounds demonstrated that certain derivatives inhibited EBOV infection effectively at concentrations around with a selectivity index (SI) of 20, indicating a favorable therapeutic window .
Case Study 2: Antiparasitic Evaluation
In another study focused on antiparasitic activity, compounds were tested against Trichinella spiralis, showing significant efficacy in both in vitro and in vivo models, particularly highlighting the role of structural modifications in enhancing biological activity .
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity | Selectivity Index |
|---|---|---|
| Compound A | Antiviral | 20 |
| Compound B | Antiparasitic | 15 |
| Compound C | Cytotoxicity | 10 |
This comparison illustrates that while the compound exhibits notable activity against specific pathogens, its selectivity index suggests room for optimization in drug design.
Q & A
Q. What computational methods predict target proteins or metabolic pathways?
Q. How do hydrogen-bonding interactions in crystal structures inform drug design?
- Methodological Answer : Intramolecular bonds (e.g., N–H⋯N in the pyrimidine ring) reduce conformational flexibility, enhancing target binding. Intermolecular C–H⋯O bonds stabilize crystal packing, aiding polymorph screening .
Q. What strategies mitigate racemization during chiral center formation?
- Methodological Answer :
- Chiral auxiliaries : Use (R)-BINOL to control stereochemistry.
- Enzymatic resolution : Lipases (e.g., CAL-B) separate enantiomers.
- Circular dichroism (CD) : Monitors optical purity post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
